molecular formula C6H13ClN2O B13623936 1-(aminomethyl)-N-methylcyclopropane-1-carboxamidehydrochloride

1-(aminomethyl)-N-methylcyclopropane-1-carboxamidehydrochloride

Cat. No.: B13623936
M. Wt: 164.63 g/mol
InChI Key: UFQUCYPKJYQJSB-UHFFFAOYSA-N
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Description

1-(aminomethyl)-N-methylcyclopropane-1-carboxamide hydrochloride is a chemical compound with a unique structure that includes a cyclopropane ring, an aminomethyl group, and a carboxamide group

Chemical Reactions Analysis

Types of Reactions

1-(aminomethyl)-N-methylcyclopropane-1-carboxamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

1-(aminomethyl)-N-methylcyclopropane-1-carboxamide hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on biological systems and as a tool in biochemical research.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(aminomethyl)-N-methylcyclopropane-1-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(aminomethyl)-N-methylcyclopropane-1-carboxamide hydrochloride is unique due to its cyclopropane ring, which imparts distinct chemical and physical properties. This structural feature makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Properties

Molecular Formula

C6H13ClN2O

Molecular Weight

164.63 g/mol

IUPAC Name

1-(aminomethyl)-N-methylcyclopropane-1-carboxamide;hydrochloride

InChI

InChI=1S/C6H12N2O.ClH/c1-8-5(9)6(4-7)2-3-6;/h2-4,7H2,1H3,(H,8,9);1H

InChI Key

UFQUCYPKJYQJSB-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1(CC1)CN.Cl

Origin of Product

United States

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